molecular formula C20H21F3N4O2 B10970730 2-[({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}acetyl)amino]benzamide

2-[({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}acetyl)amino]benzamide

Cat. No.: B10970730
M. Wt: 406.4 g/mol
InChI Key: QTGMNNBUZVBUNN-UHFFFAOYSA-N
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Description

2-[(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ACETYL)AMINO]BENZAMIDE is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity. This compound is widely used in various scientific research fields due to its versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ACETYL)AMINO]BENZAMIDE typically involves multiple steps:

    Formation of Acid Chloride: The initial step involves the reaction of benzamide with trifluoroacetic acid to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with an appropriate amine under basic conditions to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ACETYL)AMINO]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-[(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ACETYL)AMINO]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ACETYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(TRIFLUOROMETHYL)BENZAMIDE
  • 3-(TRIFLUOROMETHYL)BENZYLAMINE
  • 4-(TRIFLUOROMETHYL)PHENYLACETIC ACID

Uniqueness

2-[(2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ACETYL)AMINO]BENZAMIDE stands out due to its unique trifluoromethyl group, which imparts enhanced chemical stability and reactivity. This makes it particularly useful in applications requiring high specificity and potency.

Properties

Molecular Formula

C20H21F3N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

2-[[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetyl]amino]benzamide

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)14-4-3-5-15(12-14)27-10-8-26(9-11-27)13-18(28)25-17-7-2-1-6-16(17)19(24)29/h1-7,12H,8-11,13H2,(H2,24,29)(H,25,28)

InChI Key

QTGMNNBUZVBUNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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